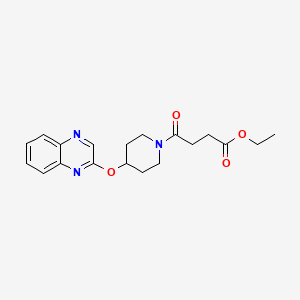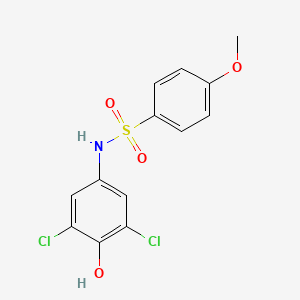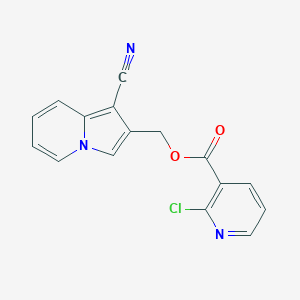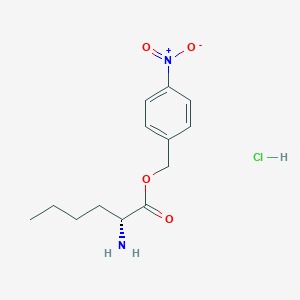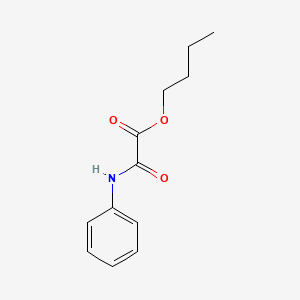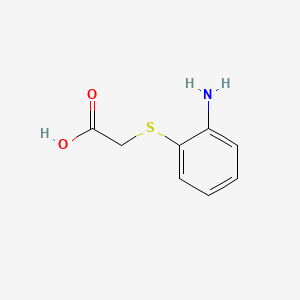
2-(2-Aminophenylthio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminophenylthio)acetic acid is a chemical compound with the CAS Number: 94-56-4 and a linear formula of C8H9NO2S . It has a molecular weight of 183.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) . The IUPAC name is [(2-aminophenyl)sulfanyl]acetic acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.23 .Wirkmechanismus
Target of Action
It is known that similar compounds, such as 2-aminothiazole derivatives, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Related compounds, such as 2-aminothiazole derivatives, have been found to inhibit multiple enzyme targets such as egfr/vgfer kinase .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds, such as 2-aminothiazole derivatives, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-Aminophenylthio)acetic acid in lab experiments is its relatively simple synthesis method. Moreover, this compound has been shown to exhibit various biological activities, making it a promising compound for drug discovery. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications. Moreover, the toxicity of this compound has not been fully evaluated, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions that can be explored in the field of 2-(2-Aminophenylthio)acetic acid research. For example, further studies are needed to elucidate the exact mechanism of action of this compound. Moreover, the potential toxicity of this compound needs to be evaluated in vivo to determine its safety for human use. Additionally, the potential therapeutic applications of this compound in various diseases, including cancer and inflammation, need to be further explored. Furthermore, the development of novel this compound derivatives with improved biological activities may provide new opportunities for drug discovery.
Synthesemethoden
The synthesis of 2-(2-Aminophenylthio)acetic acid can be achieved through various methods, including the reaction of 2-mercaptoacetic acid with 2-nitroaniline or 2-aminothiophenol. The reaction involves the reduction of the nitro group to an amino group, followed by the substitution of the thiol group of 2-mercaptoacetic acid with the amino group of 2-nitroaniline or 2-aminothiophenol. The resulting product is this compound, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminophenylthio)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been demonstrated to exhibit anticancer properties by inducing apoptosis in cancer cells.
Safety and Hazards
This compound is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
2-(2-aminophenyl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDYTUWNBVAHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

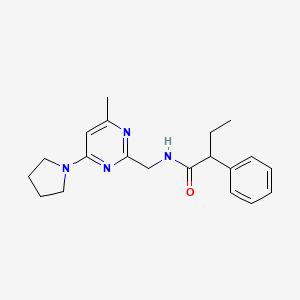
![2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2947630.png)



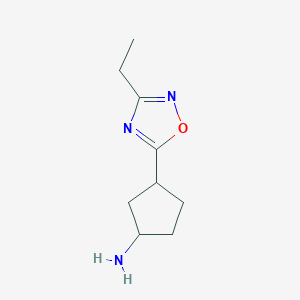

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2947638.png)
![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2947639.png)
